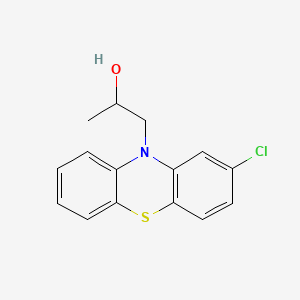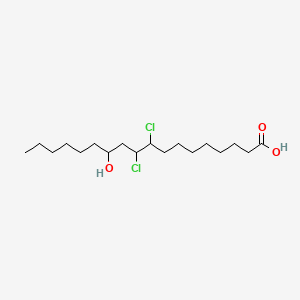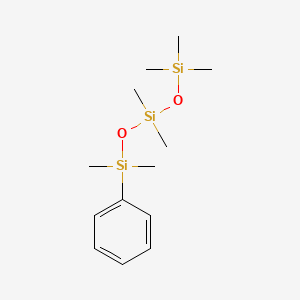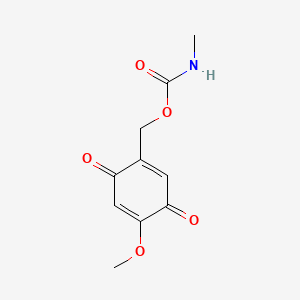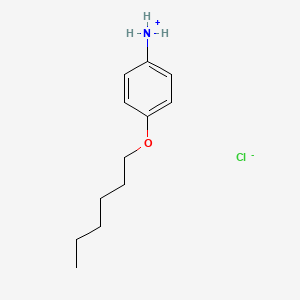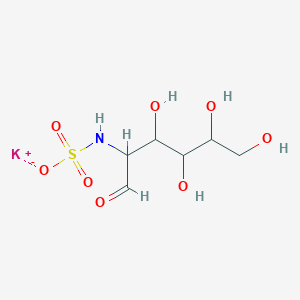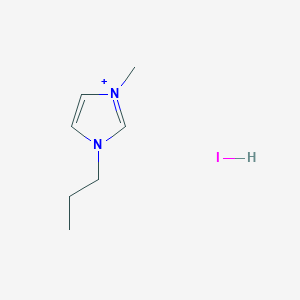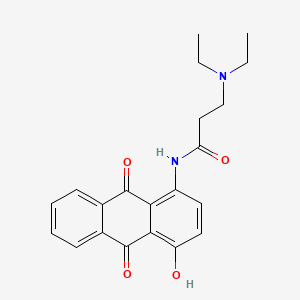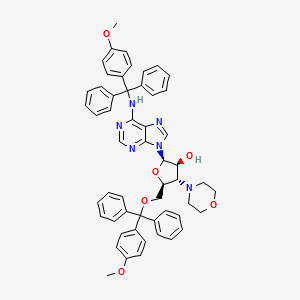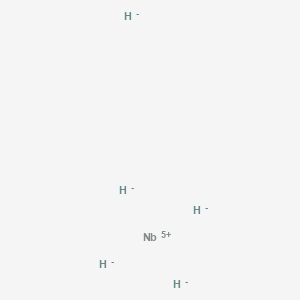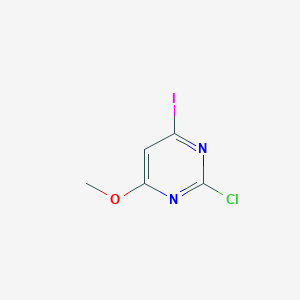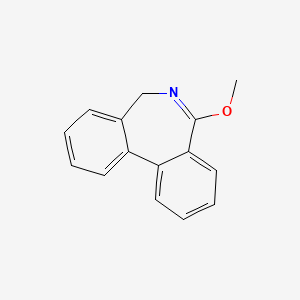
3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate: is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a butyrate ester linked to a furan ring, which is further substituted with an oxo group and an allyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate can be achieved through several synthetic routes. One common method involves the condensation of an appropriate furan derivative with butyric acid or its derivatives. The reaction typically requires the presence of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate esterification.
Another approach involves the use of α-chloro ketones and malonic acid derivatives. For instance, ethyl 2-chloro-3-oxobutanoate can react with malonic acid dinitrile in the presence of sodium ethoxide to form the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and recyclable catalysts is also emphasized to align with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The allyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate involves its interaction with specific molecular targets. The oxo group and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-3-carboxylates: These compounds share the furan ring structure and exhibit similar reactivity.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities.
Spirooxindoles: These compounds feature a spirocyclic structure and are known for their medicinal properties.
Uniqueness
3-(3-Oxo-2,3-dihydrofuran-2-yl)allyl butyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
[(E)-3-(3-oxofuran-2-yl)prop-2-enyl] butanoate |
InChI |
InChI=1S/C11H14O4/c1-2-4-11(13)15-7-3-5-10-9(12)6-8-14-10/h3,5-6,8,10H,2,4,7H2,1H3/b5-3+ |
InChI-Schlüssel |
LMMLPPHCQBSXRS-HWKANZROSA-N |
Isomerische SMILES |
CCCC(=O)OC/C=C/C1C(=O)C=CO1 |
Kanonische SMILES |
CCCC(=O)OCC=CC1C(=O)C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
